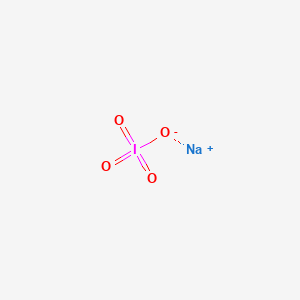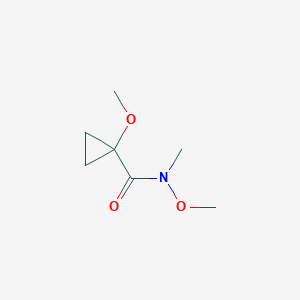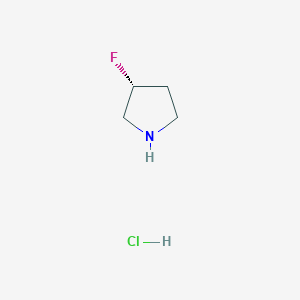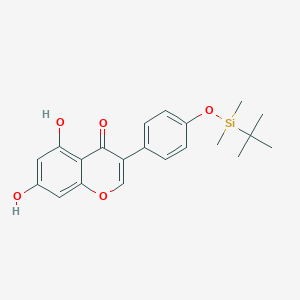
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone
Overview
Description
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by a pyrrolidinone ring substituted with a benzyl group and a hydroxymethyl group. Its chiral nature means it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of this article due to its specific applications and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available (S)-proline.
Benzylation: The (S)-proline is first benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Cyclization: The benzylated intermediate undergoes cyclization to form the pyrrolidinone ring.
Hydroxymethylation: Finally, the hydroxymethyl group is introduced using formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: (S)-1-Benzyl-5-carboxy-2-pyrrolidinone.
Reduction: (S)-1-Benzyl-5-hydroxypyrrolidine.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The pyrrolidinone ring structure allows for conformational flexibility, enabling the compound to fit into various binding pockets.
Comparison with Similar Compounds
Similar Compounds
®-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone: The enantiomer of the (S)-form, with different biological activity.
1-Benzyl-2-pyrrolidinone: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
5-Hydroxymethyl-2-pyrrolidinone: Lacks the benzyl group, affecting its hydrophobic interactions and binding properties.
Uniqueness
(S)-1-Benzyl-5-hydroxymethyl-2-pyrrolidinone is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. Its combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-11-6-7-12(15)13(11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBQTBLDLREAV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N([C@@H]1CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)







![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B143469.png)


